1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a fluorinated hydrocarbon characterized by its molecular formula . This compound is a member of the halogenated alkanes and exhibits unique properties due to the presence of multiple fluorine atoms and an iodine atom. It is typically a colorless liquid or gas at room temperature, with a boiling point around 11°C. The compound is primarily utilized in various scientific and industrial applications due to its chemical stability and reactivity profile.
The information regarding 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane has been compiled from several reputable chemical databases and publications including BenchChem and PubChem. These sources provide insights into its synthesis, properties, and applications in various fields.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane falls under the classification of halogenated hydrocarbons. It is specifically categorized as a fluorinated compound, which includes various derivatives of butane where hydrogen atoms are replaced by fluorine or iodine atoms.
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane can be achieved through several methods:
The fluorination reaction is generally performed in the presence of catalysts such as cobalt trifluoride at elevated temperatures to enhance reaction efficiency. Industrial production may involve specialized reactors designed to handle the highly reactive nature of fluorine gas. Following synthesis, purification techniques such as distillation are employed to isolate the desired product from unreacted materials and by-products.
The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane can be represented as follows:
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane primarily undergoes substitution reactions due to its halogenated nature:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example:
The mechanism of action for 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane revolves around its ability to act as a source of fluorine in chemical reactions. The presence of multiple fluorine atoms contributes to its stability while allowing for substitution reactions where these atoms can be replaced by other functional groups. The specific pathways involved depend on the reagents used and the reaction conditions applied .
The compound's low reactivity makes it suitable for use in inert atmospheres during chemical experiments to prevent oxidation .
The applications of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane span several scientific and industrial fields:
The synthesis of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (C~4~H~2~F~7~I, MW 309.95 g/mol) primarily proceeds through sequential halogenation reactions starting from butane derivatives or shorter-chain fluorinated building blocks. A prominent route involves halex (halogen exchange) reactions on chlorinated or brominated precursors using inorganic fluorides. For example, perchlorinated butane intermediates undergo selective fluorine substitution at specific carbon positions under aggressive fluorinating agents like antimony trifluoride (SbF~3~) or hydrogen fluoride (HF). Electrophilic fluorination employing iodine pentafluoride (IF~5~) or chlorine trifluoride (ClF~3~) enables direct C–F bond formation but requires stringent temperature control (-30°C to 0°C) to prevent runaway reactions and structural degradation [7].
An alternative approach utilizes telomerization reactions between fluoroiodoethanes and tetrafluoroethylene (TFE). This method builds the carbon chain systematically:$$ \ce{ICF2CF3 + 2CF2=CF2 -> I(CF2CF2)2CF2CF_3} $$Subsequent dechlorination or fluorination steps yield the target heptafluoroiodobutane isomer. Crucially, the telomer distribution (n=1, 2, 3...) depends on the TFE-to-iodoethane molar ratio and reactor design—minimal vapor space suppresses polytetrafluoroethylene (PTFE) formation [5].
Structural considerations: Note that "1,1,1,2,2,4,4-heptafluoro-4-iodobutane" (CAS 1810-11-3) represents a structural isomer with distinct physicochemical properties [7].
Table 1: Halogenation Strategies for Heptafluoroiodobutane Synthesis
Precursor | Fluorinating Agent | Reaction Conditions | Yield (%) | Key Challenges |
---|---|---|---|---|
Tetrachlorobutane | SbF~3~/Cl~2~ | 80-100°C, 48 h | 35-40 | Isomer mixture, low regioselectivity |
Bromodifluorobutane | AgF | 120°C, polar aprotic solvent | 60-65 | Silver residue contamination |
Telomer I(CF~2~CF~2~)~n~I | IF~5~ | -30°C, anhydrous | 55 | Iodine over-insertion at terminal sites |
Catalytic fluorination enhances selectivity and reduces reagent waste compared to stoichiometric methods. Metal fluorides like cesium fluoride (CsF) or silver fluoride (AgF) facilitate nucleophilic substitution at carbon-halogen bonds under milder conditions (60–100°C). Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), improve solubility in biphasic systems (e.g., water/acetonitrile), achieving 75–80% conversion in 8 hours [2].
Lewis acid catalysts—notably aluminum chloride (AlCl~3~) or boron trifluoride (BF~3~)—promote electrophilic ring-opening of fluorinated epoxides to generate β-iodo alcohols. Subsequent dehydrative iodination yields the target compound:$$ \ce{F2C3O (epoxide) + BF3 ->[\ce{NaI}] C4H2F7I} $$Notably, catalyst poisoning by iodine by-products remains a limitation, necessitating continuous removal of iodinated species via adsorption or extraction.
Table 2: Catalyst Performance in Fluorination Reactions
Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Selectivity (%) |
---|---|---|---|---|
CsF (5 mol%) | 80 | DMF | 12 | 92 |
AgF/TBAB (10 mol%) | 60 | H~2~O/CH~3~CN | 8 | 88 |
BF~3~-etherate (15 mol%) | -20 to 25 | Dichloromethane | 24 | 78 |
Reactive distillation integrates synthesis and separation within a single unit operation, crucial for handling volatile fluorinated intermediates. For 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (boiling point ~100–126°C, density 1.85–1.93 g/mL), this technique minimizes decomposition of thermally labile iodine species and suppresses diiodo or olefinic by-products [3] [4].
In telomer-based routes, the reactor configuration enables continuous vapor-phase removal of lower-boiling impurities (e.g., IF~5~ residues, bp 98°C) while retaining higher molecular weight iodides. Simultaneously, heavy-ended oligomers (n≥4 telomers) are excluded via bottom stream withdrawal. A stainless steel or PTFE-lined column ensures corrosion resistance against HF or HI acids. Operating parameters critical to yield optimization include:
Table 3: Reactive Distillation Parameters for By-Product Control
Parameter | Optimal Range | Impact on By-Products |
---|---|---|
Reflux ratio | 5:1 – 8:1 | Reduces diiodobutane (<5% vs. 15% in batch) |
Pressure | 50–100 mmHg | Lowers boiling points, minimizing deiodination |
Bottom temperature | 110–120°C | Prevents oligomerization (yield loss <8%) |
Catalyst bed placement | Middle column section | Avoids HI-catalyst interactions that form HI gas |
Iodine introduction strategies profoundly influence cost efficiency and purity. Three dominant methodologies exist:
Finkelstein Reaction: Halogen exchange between chloro- or bromobutanes and alkali metal iodides (NaI, KI). Optimal in acetone or dimethyl carbonate at 50–70°C, this method affords ≥98% iodobutane purity but requires anhydrous conditions to prevent hydrolysis. Drawbacks include low reactivity with perfluorinated chains and iodide salt costs [4].
Radical Iodination: Initiated by peroxides or UV light, this approach adds HI across fluoroolefins. For example:$$ \ce{CF3CF2CF=CF2 + HI -> UV} \ce{CF3CF2CF2CF_2I} $$While cost-effective, regioselectivity is moderate (Markovnikov vs. anti-Markovnikov products), necessitating post-reaction distillation [5].
Electrophilic Iodination: I~2~/H~5~IO~6~ systems iodinate fluorinated silanes or stannanes under mild conditions. This method achieves excellent positional selectivity but involves expensive organometallic precursors and tin/iodine waste streams [8].
Table 4: Iodine Incorporation Method Comparison
Method | Reagents | Temperature (°C) | Yield (%) | Purity (GC%) | Scalability |
---|---|---|---|---|---|
Finkelstein | NaI, acetone | 50–70 | 85 | ≥98 | High |
Radical addition | HI, UV light | 25–40 | 75 | 90–92 | Moderate |
Organometallic iodination | I~2~, R~3~SnH | -10 to 25 | 95 | ≥99 | Low |
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